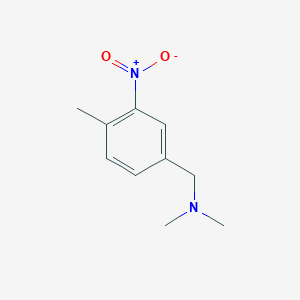![molecular formula C10H11BN2O2 B12085249 Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- CAS No. 2225169-72-0](/img/structure/B12085249.png)
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole ring and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boronic acid derivative and the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted imidazole derivatives.
科学研究应用
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- has a wide range of applications in scientific research:
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological processes involving boron-containing compounds[][4].
作用机制
The mechanism by which boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1H-Imidazol-4-ylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of an imidazole ring.
1-Methyl-1H-pyrazole-4-boronic acid: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is unique due to the presence of both the imidazole ring and the methyl group on the phenyl ring, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and enhances its utility in various applications.
属性
CAS 编号 |
2225169-72-0 |
|---|---|
分子式 |
C10H11BN2O2 |
分子量 |
202.02 g/mol |
IUPAC 名称 |
(4-imidazol-1-yl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7,14-15H,1H3 |
InChI 键 |
LICZRLRCQJFISO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




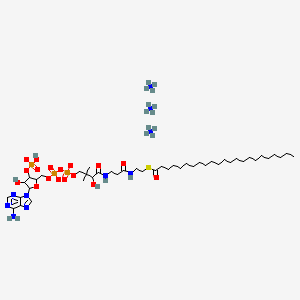
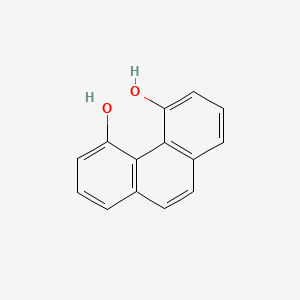
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
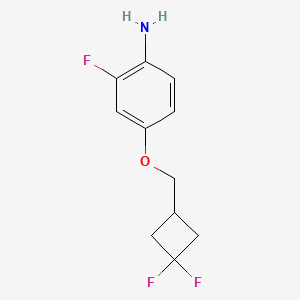
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)
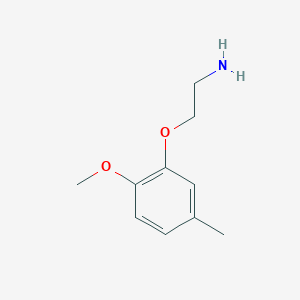
![Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-](/img/structure/B12085230.png)
